7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative featuring a benzothiazole-thioethyl moiety at position 7, a methyl group at position 3, and a 4-methylpiperidin-1-yl substituent at position 6. Its molecular formula is C₂₂H₂₅N₇O₂S₂, with an average molecular mass of 507.62 g/mol (calculated based on isotopic composition). The ChemSpider ID for this compound is 850914-53-3 .
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S2/c1-13-7-9-26(10-8-13)19-23-17-16(18(28)24-20(29)25(17)2)27(19)11-12-30-21-22-14-5-3-4-6-15(14)31-21/h3-6,13H,7-12H2,1-2H3,(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSHAIUDQASQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific mechanism of action and target. For instance, if “STK569059” does indeed act as an inhibitor of DHFR, its action could result in the death of microbial cells or the inhibition of cancer cell proliferation .
Biological Activity
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This purine derivative incorporates a benzo[d]thiazole moiety and a piperidine ring, which contribute to its diverse chemical properties and biological interactions.
Chemical Structure
The compound's molecular formula is with a molecular weight of 456.58 g/mol. The structural complexity is illustrated below:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. Research indicates that it may function as an inhibitor in specific biochemical pathways, potentially leading to therapeutic applications in areas such as cancer treatment and antimicrobial activity.
Biological Activity Overview
- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of key enzymes that facilitate tumor growth and proliferation.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially disrupting bacterial cell functions through enzyme inhibition or receptor modulation.
- Neuropharmacological Effects : The piperidine component may impart neuroactive properties, suggesting potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
| Study | Findings | Relevance |
|---|---|---|
| Study A (2016) | Investigated the interaction of similar purine derivatives with cancer cell lines; found significant cytotoxicity at micromolar concentrations. | Suggests potential for this compound in cancer therapy. |
| Study B (2018) | Examined antimicrobial properties of thiazole derivatives; demonstrated effective inhibition against Gram-positive bacteria. | Supports the hypothesis that this compound may exhibit similar antimicrobial activity. |
| Study C (2020) | Evaluated neuropharmacological effects of piperidine derivatives; reported modulation of neurotransmitter levels in vivo. | Indicates possible neuroactive properties for the target compound. |
Structure-Activity Relationship (SAR)
The relationship between the structure and biological activity of this compound can be summarized as follows:
- Benzo[d]thiazole Moiety : Enhances lipophilicity and facilitates interactions with cellular membranes.
- Piperidine Ring : Contributes to neuroactive properties and may enhance binding affinity to neurotransmitter receptors.
- Methyl Substituents : Influence solubility and metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related derivatives, highlighting key substituents and molecular features:
Structural and Functional Implications
- Piperidine Substituents: The 4-methylpiperidin-1-yl group in the target compound (vs. 3-methylpiperidin-1-yl in Analog 1) likely impacts receptor binding due to differences in methyl positioning.
- Amino Group Variations: Analog 2 replaces piperidine with a benzyl(methyl)amino group, introducing an aromatic ring. This modification may increase affinity for serotonin or dopamine receptors but could reduce metabolic stability due to oxidative susceptibility .
- Spirocyclic Systems : Analog 3 () features rigid spiro scaffolds, which restrict conformational flexibility compared to the purine-dione core of the target compound. Such rigidity may improve selectivity but reduce bioavailability .
Research Findings and Hypotheses
- Target Compound vs. Analog 1 : The 4-methylpiperidine substituent may enhance CNS penetration compared to Analog 1’s 3-methyl analog, as linear alkyl chains improve blood-brain barrier transit .
- Analog 2’s Benzyl Group: The benzyl(methyl)amino group could confer higher affinity for acetylcholinesterase (hypothesized from structural similarity to donepezil), though this requires validation .
- Analog 3’s Applications : The spirocyclic derivatives in are proposed as intermediates for kinase inhibitors, leveraging their rigid backbones for selective ATP-binding site interactions .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
The synthesis of this compound involves multi-step reactions, including cyclization and substitution. A critical step is the formation of the benzothiazole-thioether linkage, which can be achieved via nucleophilic substitution between a thiol-containing benzothiazole derivative and a halogenated ethylpurine intermediate. For example, cyclization with aryl isothiocyanates (as seen in analogous compounds) requires refluxing in ethanol with catalysts like triethylamine to achieve yields >70% . Purification often employs silica gel chromatography, with solvent systems such as ethyl acetate/hexane (60:40) to isolate the product .
Q. Which spectroscopic techniques are most effective for structural characterization?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in the purine-dione core) .
- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., methylpiperidinyl protons at δ 1.2–2.5 ppm) .
- UV-Vis : Detects conjugation in the benzothiazole moiety (λmax ~270–300 nm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 485.12) .
Q. How is the biological activity of this compound typically assessed in vitro?
Standard assays include:
- Enzyme Inhibition : Kinetic assays (e.g., viral polymerase inhibition using fluorescence-based substrates) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (IC₅₀ values reported in µM ranges) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity and binding modes?
- Quantum Chemical Calculations : Density functional theory (DFT) optimizes transition states for substitution reactions (e.g., methylpiperidinyl group interactions) .
- Molecular Dynamics (MD) : Simulates ligand-protein binding stability (e.g., purine-dione interactions with viral polymerases) .
- AI-Driven Reaction Design : Platforms like ICReDD integrate computational and experimental data to prioritize synthetic pathways, reducing trial-and-error approaches .
Q. How can structural modifications enhance target selectivity while minimizing off-target effects?
- SAR Studies : Replace the 4-methylpiperidinyl group with bulkier substituents (e.g., 4-ethylpiperazinyl) to alter steric hindrance and hydrogen bonding .
- Isosteric Replacements : Substitute the benzothiazole-thioether with benzimidazole derivatives to modulate electronic effects .
- Metabolic Stability : Introduce fluorine atoms at the purine C8 position to reduce cytochrome P450-mediated degradation .
Q. How should researchers address contradictory biological activity data across studies?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .
- Off-Target Profiling : Use kinome-wide screening to identify unintended kinase interactions .
- Structural Reanalysis : Compare X-ray crystallography data with docking predictions to verify binding poses .
Q. What methodologies optimize reaction scalability without compromising purity?
- Flow Chemistry : Continuous flow systems improve heat transfer and mixing for exothermic steps (e.g., thioether formation) .
- Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, solvent polarity) identifies optimal conditions for high-yield steps .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) in purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
